molecular formula C11H14N2O2 B14841786 5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde

5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde

Katalognummer: B14841786
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: UMPDJSVPFKZXAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to a nicotinaldehyde core. It is a derivative of nicotinaldehyde, which is a key intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde typically involves the reaction of 6-(dimethylamino)nicotinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to various biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Dimethylamino)nicotinaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.

    5-Cyclopropoxy-6-(methylamino)nicotinaldehyde: Contains a methylamino group instead of a dimethylamino group, affecting its electronic properties.

    5-Cyclopropoxy-6-(dimethylamino)pyridine-3-carbaldehyde: Similar structure but with variations in the position of functional groups.

Uniqueness

5-Cyclopropoxy-6-(dimethylamino)nicotinaldehyde is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

5-cyclopropyloxy-6-(dimethylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c1-13(2)11-10(15-9-3-4-9)5-8(7-14)6-12-11/h5-7,9H,3-4H2,1-2H3

InChI-Schlüssel

UMPDJSVPFKZXAZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=C(C=N1)C=O)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.